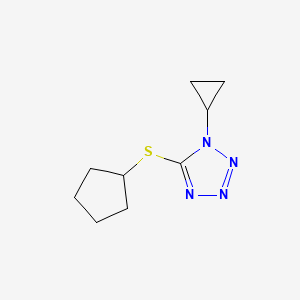![molecular formula C14H20BrNO B7548207 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as B-Methyl-4-Bromophenylpiperidine or B-Methyl-4-Bromobenzhydrylpiperidine. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine has potential applications in medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent. Moreover, it has been studied for its potential to treat drug addiction and withdrawal symptoms.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and physiological effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, it has been shown to reduce pain sensitivity in animal models. This compound has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine in lab experiments is its potential to modulate the activity of neurotransmitters and opioid receptors. This makes it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine. One of the areas of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to investigate its efficacy and safety in treating these conditions. Another area of interest is its potential to treat drug addiction and withdrawal symptoms. More research is needed to understand its mechanism of action and its potential as a treatment option. Moreover, there is a need for further research on the synthesis and optimization of this compound to improve its bioavailability and pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde and methanol to obtain the final product. The yield of this synthesis method is around 70-80%.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-17-11-13-3-2-8-16(10-13)9-12-4-6-14(15)7-5-12/h4-7,13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQDSXJKEVQZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B7548128.png)


![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![1-methyl-N-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7548166.png)

![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)